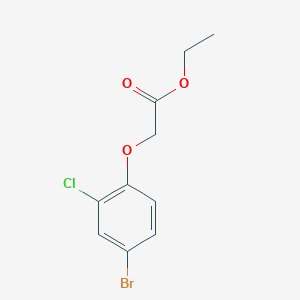

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate

Descripción general

Descripción

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate typically involves the esterification of 2-(4-bromo-2-chlorophenoxy)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxyacetates with different functional groups.

Ester hydrolysis: 2-(4-bromo-2-chlorophenoxy)acetic acid and ethanol.

Oxidation: Various oxidized phenolic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating diverse compounds for research purposes.

Medicinal Chemistry

This compound is investigated for its potential as a pharmaceutical agent. Its structural features enable it to interact with biological systems, leading to possible therapeutic applications. Specifically, it has been studied for:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial properties due to their ability to disrupt bacterial cell functions.

- Anti-inflammatory Effects : The compound’s unique structure may modulate inflammatory pathways, suggesting potential use in developing new anti-inflammatory drugs.

Material Science

In material science, this compound is utilized for preparing functionalized polymers and materials. Its reactivity allows for the incorporation into polymer matrices, enhancing material properties for various applications.

Biological Studies

The compound acts as a probe in biochemical studies, particularly in enzyme interactions and pathway analyses. It serves as a substrate in enzyme-catalyzed reactions, providing insights into enzyme kinetics and specificity.

Case Studies

-

Study on Antimicrobial Properties :

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition against multiple bacterial strains. The presence of the halogenated phenyl ring was critical for this activity. -

Enzyme-Catalyzed Reactions :

Research focusing on enzyme kinetics revealed that this compound could effectively serve as a substrate for studying hydrolytic enzymes, providing insights into reaction mechanisms and specificity. -

Synthesis of Derivatives :

A series of derivatives were synthesized from this compound and tested for biological activity. Modifications to the halogen substituents significantly impacted their antimicrobial properties, indicating pathways for drug design.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-bromo-2-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The ester group allows for easy modification of the compound’s structure, enabling the design of derivatives with improved activity and selectivity.

Comparación Con Compuestos Similares

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:

Ethyl 2-(4-bromophenoxy)acetate: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

Ethyl 2-(4-chlorophenoxy)acetate: Lacks the bromine substituent, leading to differences in chemical behavior and biological activity.

Ethyl 2-(4-fluorophenoxy)acetate: Contains a fluorine substituent instead of bromine or chlorine, resulting in distinct electronic and steric effects.

The presence of both bromine and chlorine atoms in this compound makes it unique, as these substituents can influence the compound’s reactivity and interactions with biological targets in ways that are not observed with other similar compounds.

Actividad Biológica

Ethyl 2-(4-bromo-2-chlorophenoxy)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenoxyacetic acid structure with bromine and chlorine substituents, which contribute to its reactivity and biological activity. The presence of halogens often enhances the lipophilicity and biological interactions of organic compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Peroxisome Proliferator-Activated Receptors (PPARs) : Studies indicate that compounds similar to this compound can act as agonists for PPARα and PPARγ, which are critical in regulating lipid metabolism and glucose homeostasis . These receptors are implicated in the treatment of metabolic disorders and diabetes.

- Cholinesterase Inhibition : Preliminary docking studies suggest that this compound may inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Compounds with similar structures have shown moderate AChE inhibitory activity, indicating potential neuroprotective effects .

In Vitro Studies

-

PPAR Activation : In a study evaluating the agonist activity towards human PPARs, compounds structurally related to this compound demonstrated significant activation. For instance, the maximum fold induction for reference compounds was set at 100%, with new derivatives showing comparable efficacy .

Compound PPARα Activation PPARγ Activation Ethyl Derivative 1 0.73 ± 0.12 97 ± 1 Ethyl Derivative 2 0.233 ± 0.034 77 ± 4 Wy-14,643 1.56 ± 0.30 100 ± 10

Case Studies

- Antichlamydial Activity : Recent research has indicated that derivatives of phenoxyacetic acids exhibit selective activity against Chlamydia species, potentially serving as a basis for developing new antibiotics . The study highlighted that some derivatives could affect chlamydial inclusion numbers and morphology in infected cells.

- Toxicity Assessments : Various studies assessed the toxicity of similar compounds on human cells and model organisms like Drosophila melanogaster. Results showed that these compounds did not exhibit significant toxicity at effective concentrations, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

ethyl 2-(4-bromo-2-chlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTGINBBIGLLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.